molecular formula C28H29ClN4O2 B136199 Ro 31-8830 (hydrochloride) CAS No. 145333-02-4

Ro 31-8830 (hydrochloride)

Cat. No.: B136199
CAS No.: 145333-02-4
M. Wt: 489.0 g/mol
InChI Key: WMVQGKBSNAIMHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

    • The synthetic route for Bisindolylmaleimide XI involves several steps, starting from commercially available starting materials.
    • Unfortunately, specific synthetic conditions are not readily available in the literature. it is typically prepared through multi-step organic synthesis.
    • Industrial production methods may involve large-scale synthesis and purification, but these details are proprietary and not widely disclosed.
  • Chemical Reactions Analysis

    • Bisindolylmaleimide XI undergoes various reactions due to its structure, including:

        Oxidation: It can be oxidized under appropriate conditions.

        Reduction: Reduction reactions may modify the imide or other functional groups.

        Substitution: Substitution reactions can occur at the indole or maleimide positions.

    • Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
    • Major products depend on the specific reaction conditions and starting materials.
  • Scientific Research Applications

      Chemistry: Bisindolylmaleimide XI is valuable for studying PKC signaling pathways and developing PKC-targeted therapies.

      Biology: Researchers use it to investigate PKC’s role in cell proliferation, apoptosis, and other cellular processes.

      Medicine: Its potential therapeutic applications include cancer treatment, cardiovascular diseases, and neurological disorders.

      Industry: Bisindolylmaleimide XI may find applications in drug discovery and development.

  • Comparison with Similar Compounds

    Properties

    IUPAC Name

    3-[8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C28H28N4O2.ClH/c1-30(2)15-17-10-11-32-20(12-17)13-18-8-9-19(14-24(18)32)25-26(28(34)29-27(25)33)22-16-31(3)23-7-5-4-6-21(22)23;/h4-9,13-14,16-17H,10-12,15H2,1-3H3,(H,29,33,34);1H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WMVQGKBSNAIMHI-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CC5=C(C=C4)C=C6N5CCC(C6)CN(C)C.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C28H29ClN4O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70415526
    Record name 2-(8-[(Dimethylamino)methyl]-6,7,8,9-tetrahydropyridol[1,2-a ]indol-3-yl)-3-(1-methylindol-3-yl)maleimide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70415526
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    489.0 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    145333-02-4
    Record name 2-(8-[(Dimethylamino)methyl]-6,7,8,9-tetrahydropyridol[1,2-a ]indol-3-yl)-3-(1-methylindol-3-yl)maleimide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70415526
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Ro 31-8830 (hydrochloride)
    Reactant of Route 2
    Reactant of Route 2
    Ro 31-8830 (hydrochloride)
    Reactant of Route 3
    Reactant of Route 3
    Ro 31-8830 (hydrochloride)
    Reactant of Route 4
    Reactant of Route 4
    Ro 31-8830 (hydrochloride)
    Reactant of Route 5
    Reactant of Route 5
    Reactant of Route 5
    Ro 31-8830 (hydrochloride)
    Reactant of Route 6
    Reactant of Route 6
    Ro 31-8830 (hydrochloride)

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.